molecular formula C31H37NO7 B10862998 Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate

Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate

Cat. No.: B10862998
M. Wt: 535.6 g/mol
InChI Key: AGRGVNONJPJBBF-UHFFFAOYSA-N
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Description

Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate (let’s call it DDPAM ) is a complex compound with a fascinating structure. It belongs to the phenethylamine class and shares similarities with both dopamine and mescaline. Specifically, DDPAM is an analogue of dopamine, where the hydroxy groups at positions 3 and 4 have been replaced by methoxy groups .

Preparation Methods

Synthetic Routes:: The synthesis of DDPAM involves several steps. One common synthetic route starts with the reaction of 3,4-dimethoxyphenethylamine (DMPEA) with an appropriate dicarboxylic acid (such as succinic acid). The resulting intermediate undergoes cyclization to form the cyclohexene ring. Subsequent allylation and hydroxylation steps lead to the final compound. Detailed reaction conditions and reagents are essential for optimizing yield and purity.

Industrial Production:: While DDPAM is not widely produced industrially, its synthesis can be scaled up using similar principles. Industrial methods would involve efficient and cost-effective processes to achieve large-scale production.

Chemical Reactions Analysis

DDPAM can participate in various chemical reactions:

    Oxidation: Oxidative processes can modify the phenyl ring or the allyl groups.

    Reduction: Reduction reactions may alter the double bonds or reduce functional groups.

    Substitution: Substituents on the phenyl ring can be replaced by other groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Major products depend on reaction conditions and starting materials. For example, reduction of the carbonyl group could yield a secondary amine, while oxidation might lead to a carboxylic acid derivative.

Scientific Research Applications

DDPAM’s versatility makes it intriguing for scientific exploration:

Mechanism of Action

DDPAM’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

DDPAM’s uniqueness lies in its hybrid structure, bridging dopamine and mescaline analogues. Similar compounds include DMPEA (the precursor), dopamine, and mescaline itself.

Properties

Molecular Formula

C31H37NO7

Molecular Weight

535.6 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C31H37NO7/c1-6-17-38-29(33)27-23(32-16-15-21-13-14-24(36-4)25(19-21)37-5)20-31(3,35)28(30(34)39-18-7-2)26(27)22-11-9-8-10-12-22/h6-14,19,26,28,32,35H,1-2,15-18,20H2,3-5H3

InChI Key

AGRGVNONJPJBBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OCC=C)C2=CC=CC=C2)C(=O)OCC=C)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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